5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(propan-2-yloxymethyl)pyridin-2-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(2)14-5-12-4-7(11)3-8(10)9(12)13/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
MSMNALZIPJSZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
Preparation Methods
Reduction of 3-nitro-5-bromo-1-substituted-1,2-dihydropyridin-2-one
Several reducing agents and conditions have been reported for converting the 3-nitro group to the 3-amino group:
These methods are effective in producing the 3-amino-5-bromo derivatives with different N-substituents.
Alkylation at N-1 Position
The N-1 position can be alkylated using alkyl halides or alkylating agents under basic conditions. For example:
For the [(propan-2-yloxy)methyl] substituent, the alkylating agent would be an appropriate isopropoxy methyl halide or equivalent, reacting similarly under basic conditions (e.g., sodium hydride in DMF) to install the desired group at N-1.
Specific Considerations for 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one
Given the structural similarity to the above compounds, the preparation method can be outlined as follows:
Step 1: Synthesis of 5-bromo-3-nitro-1H-pyridin-2-one
- Starting from pyridin-2-one, bromination at the 5-position followed by nitration at the 3-position under controlled conditions.
Step 2: N-1 Alkylation with (propan-2-yloxy)methyl group
- React 5-bromo-3-nitro-1H-pyridin-2-one with (propan-2-yloxy)methyl halide (e.g., (propan-2-yloxy)methyl bromide) in the presence of a strong base such as sodium hydride in dry DMF at low temperature (0-20 °C) for 12-18 hours.
Step 3: Reduction of the 3-nitro group to 3-amino
- Use iron powder with ammonium chloride in ethanol/water mixture at 60-95 °C for 2-3 hours under inert atmosphere.
- Alternatively, tin(II) chloride dihydrate in ethyl acetate at 80 °C for 1.5 hours.
Step 4: Purification
- Filtration to remove solids.
- Extraction with ethyl acetate.
- Drying over sodium sulfate.
- Purification by column chromatography on silica gel using gradients of methanol in dichloromethane/ether.
Summary Table of Preparation Conditions
Research Findings and Analytical Data
- Yields: Reduction yields vary depending on the reducing agent and conditions, with iron powder methods generally giving moderate to good yields (34-77%).
- Purity: Products are typically purified by silica gel chromatography, yielding off-white to light yellow solids.
- Characterization: Confirmed by NMR (1H and 13C), mass spectrometry (ESI-MS), and melting point analysis.
- Scalability: The iron powder reduction and alkylation steps are scalable and have been performed on gram scales in research settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridinone derivatives.
Scientific Research Applications
5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups allow it to form strong interactions with enzymes and receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility: The propan-2-yloxy group in the target compound increases lipophilicity compared to the methoxymethyl group in 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one . This may reduce aqueous solubility but improve membrane permeability. The amino group (present in both the target compound and the methoxymethyl analog) enhances solubility via hydrogen bonding, contrasting with the purely hydrophobic methyl groups in 5-bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one .
Biological Activity
5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one, a compound belonging to the dihydropyridine family, has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C11H14BrN2O2
- IUPAC Name : this compound
- Melting Point : Approximately 160–164 °C
- CAS Number : 15862-51-8
1. Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study synthesized various furochromone derivatives, which included dihydropyridine moieties, and evaluated their antimicrobial effects. The results showed promising activity against several bacterial strains, suggesting that similar compounds could be effective against pathogens due to their structural similarities .
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| 5-Amino-3-bromo derivative | Moderate | E. coli, S. aureus |
| Furochromone derivatives | Strong | Various Gram-positive and Gram-negative bacteria |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, related compounds have shown efficacy against breast (MCF-7) and lung (A-549) cancer cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells .
A case study demonstrated that a derivative with a similar structure exhibited an IC50 value of 7.17 µM against MCF-7 cells. This suggests that modifications to the dihydropyridine structure can enhance anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-Amino derivative | MCF-7 | 7.17 |
| Related indolinone derivatives | A549 | 2.93 |
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, dihydropyridine derivatives are noted for their diverse pharmacological activities:
- Antioxidant Activity : Several studies have reported that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Dihydropyridine derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Mechanistic Insights
The biological activity of 5-amino derivatives is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many dihydropyridine compounds act as inhibitors of various enzymes involved in metabolic pathways.
- Receptor Modulation : These compounds may also modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
